molecular formula C13H11NOS B8702463 n-(4-Sulfanylphenyl)benzamide CAS No. 213013-97-9

n-(4-Sulfanylphenyl)benzamide

Cat. No. B8702463
M. Wt: 229.30 g/mol
InChI Key: RNUAWDALQXZXBA-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.
Patent
US07619083B2

Procedure details

Benzoyl chloride (5.14 mL, 44.28 mL) was added dropwise to a mixture of 4-aminophenol disulfide (5.0 g, 20.13 mmol) and TEA (7.01 mL, 50.3 mmol) in 60 mL DCM at 0° C. The reaction was allowed to stir overnight. The resulting precipitate was collected by filtration. The solid was washed with MeOH and water and then dried. The solid was combined with 200 mL of concentrated HOAc, and 5.0 equiv of zinc powder was added. The reaction was monitored by LCMS. When the reaction was complete, the acetic acid solution was concentrated to approximately 20 mL in volume. The crude mixture was then extracted with water and EtOAc. The organic layer was dried with MgSO4 then concentrated. MS: 228 [M+H]+; 1H NMR (DMSO-d6): 10.23 (s, 1H), 7.94 (d, 2H), 7.81 (d, 2H), 7.56 (m, 3H), 7.28 (d, 2H), 5.31 (s, 1H).
Quantity
5.14 mL
Type
reactant
Reaction Step One
Name
4-aminophenol disulfide
Quantity
5 g
Type
reactant
Reaction Step One
[Compound]
Name
TEA
Quantity
7.01 mL
Type
reactant
Reaction Step One
Name
Quantity
60 mL
Type
solvent
Reaction Step One
Name
Quantity
200 mL
Type
reactant
Reaction Step Two
Name
Quantity
0 (± 1) mol
Type
catalyst
Reaction Step Three

Identifiers

REACTION_CXSMILES
[C:1](Cl)(=[O:8])[C:2]1[CH:7]=[CH:6][CH:5]=[CH:4][CH:3]=1.[NH2:10][C:11]12S[CH:12]1[CH:13]1[S:18][C:14]1(O)[CH:15]=[CH:16]2.CC(O)=O>C(Cl)Cl.[Zn]>[SH:18][C:14]1[CH:15]=[CH:16][C:11]([NH:10][C:1](=[O:8])[C:2]2[CH:7]=[CH:6][CH:5]=[CH:4][CH:3]=2)=[CH:12][CH:13]=1

Inputs

Step One
Name
Quantity
5.14 mL
Type
reactant
Smiles
C(C1=CC=CC=C1)(=O)Cl
Name
4-aminophenol disulfide
Quantity
5 g
Type
reactant
Smiles
NC12C(C3C(C=C1)(O)S3)S2
Name
TEA
Quantity
7.01 mL
Type
reactant
Smiles
Name
Quantity
60 mL
Type
solvent
Smiles
C(Cl)Cl
Step Two
Name
Quantity
200 mL
Type
reactant
Smiles
CC(=O)O
Step Three
Name
Quantity
0 (± 1) mol
Type
catalyst
Smiles
[Zn]

Conditions

Stirring
Type
CUSTOM
Details
to stir overnight
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

FILTRATION
Type
FILTRATION
Details
The resulting precipitate was collected by filtration
WASH
Type
WASH
Details
The solid was washed with MeOH and water
CUSTOM
Type
CUSTOM
Details
dried
ADDITION
Type
ADDITION
Details
was added
CONCENTRATION
Type
CONCENTRATION
Details
the acetic acid solution was concentrated to approximately 20 mL in volume
EXTRACTION
Type
EXTRACTION
Details
The crude mixture was then extracted with water and EtOAc
DRY_WITH_MATERIAL
Type
DRY_WITH_MATERIAL
Details
The organic layer was dried with MgSO4
CONCENTRATION
Type
CONCENTRATION
Details
then concentrated

Outcomes

Product
Details
Reaction Time
8 (± 8) h
Name
Type
Smiles
SC1=CC=C(C=C1)NC(C1=CC=CC=C1)=O

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.